molecular formula C6H7NO2S B1586466 Methyl 4-aminothiophene-3-carboxylate CAS No. 69363-85-5

Methyl 4-aminothiophene-3-carboxylate

Cat. No. B1586466
CAS RN: 69363-85-5
M. Wt: 157.19 g/mol
InChI Key: BUFZZXCVOFBHLS-UHFFFAOYSA-N
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Patent
US07365200B2

Procedure details

HCl (1M solution in ether, 125 mL) was added slowly to a solution of 4-hydroxyimino-tetrahydro-thiophene-3-carboxylic acid methyl ester (34) (18.30 g, 104 mmol) in dry ether (200 mL) and dry methanol (50 mL) stirred at room temperature. The solution was further stirred at room temperature under argon for 24 h. The solids formed were filtered, washed by cold ether, and dried to yield 18.20 g (91%) of 4-amino-thiophene-3-carboxylic acid methyl ester as the hydrochloride salt. MP 198° C.; 1H NMR (400 MHz, DMSO-d6) δ 3.86 (s, 3H), 7.22 (d, J=2.4 Hz, 1H), 8.37 (d, J=3.2 Hz, 1H) ppm; MS m/z=158 amu (M++1).
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Name
4-hydroxyimino-tetrahydro-thiophene-3-carboxylic acid methyl ester
Quantity
18.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]([CH:6]1[C:10](=[N:11]O)[CH2:9][S:8][CH2:7]1)=[O:5]>CCOCC.CO>[CH3:2][O:3][C:4]([C:6]1[C:10]([NH2:11])=[CH:9][S:8][CH:7]=1)=[O:5]

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
Cl
Name
4-hydroxyimino-tetrahydro-thiophene-3-carboxylic acid methyl ester
Quantity
18.3 g
Type
reactant
Smiles
COC(=O)C1CSCC1=NO
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was further stirred at room temperature under argon for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solids formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed by cold ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CSC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 111.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.